(Methylidynetris(oxymethylene))trisbenzene
Overview
Description
(Methylidynetris(oxymethylene))trisbenzene is an organic compound with the molecular formula C22H22O3. It is characterized by a central benzene ring substituted with three oxymethylene groups, each linked to another benzene ring. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methylidynetris(oxymethylene))trisbenzene typically involves the reaction of benzyl alcohol with formaldehyde under acidic conditions. The process can be summarized as follows:
Step 1: Benzyl alcohol reacts with formaldehyde in the presence of an acid catalyst to form benzylidene dimethyl ether.
Step 2: The intermediate product undergoes further reaction with additional benzyl alcohol and formaldehyde to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale reactors: to accommodate the reaction mixture.
Continuous monitoring: of reaction parameters such as temperature, pH, and concentration of reactants.
Purification steps: including distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (Methylidynetris(oxymethylene))trisbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxymethylene groups to hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of benzene tricarboxylic acids.
Reduction: Formation of tris(hydroxymethyl)benzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(Methylidynetris(oxymethylene))trisbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including resins and coatings.
Mechanism of Action
The mechanism of action of (Methylidynetris(oxymethylene))trisbenzene involves its ability to form stable complexes with various molecular targets. The oxymethylene groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:
Hydrogen bonding: with biological molecules.
Electrophilic interactions: with nucleophilic sites on proteins and enzymes.
Comparison with Similar Compounds
(Methylidynetris(oxymethylene))trisbenzene can be compared with other similar compounds such as:
Tris(hydroxymethyl)benzene: Similar structure but with hydroxymethyl groups instead of oxymethylene groups.
Benzene tricarboxylic acid: Oxidized form with carboxylic acid groups.
Tris(oxymethylene)benzene: Similar but with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of oxymethylene groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
bis(phenylmethoxy)methoxymethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCMZHSHCNCMDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951736 | |
Record name | 1,1',1''-[Methanetriyltris(oxymethylene)]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29134-54-1 | |
Record name | 1,1′,1′′-[Methylidynetris(oxymethylene)]tris[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29134-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methylidynetris(oxymethylene))trisbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029134541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1',1''-[Methanetriyltris(oxymethylene)]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [methylidynetris(oxymethylene)]trisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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